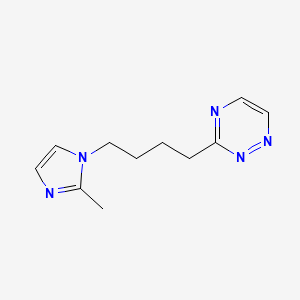
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is a heterocyclic compound that features both imidazole and triazine rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine typically involves the formation of the imidazole ring followed by the introduction of the triazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by alkylation to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of glacial acetic acid at room temperature have been explored to improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, often involving solvents like acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the triazine ring .
Aplicaciones Científicas De Investigación
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic uses, including as an antiviral and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the triazine ring can interact with nucleic acids, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-diazole: Known for its broad range of biological activities.
1,2,4-triazole: Exhibits antifungal and antibacterial properties.
2-methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is unique due to the combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with a single ring system .
Propiedades
Fórmula molecular |
C11H15N5 |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
3-[4-(2-methylimidazol-1-yl)butyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H15N5/c1-10-12-7-9-16(10)8-3-2-4-11-13-5-6-14-15-11/h5-7,9H,2-4,8H2,1H3 |
Clave InChI |
WROCDSYKJTXFQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CCCCC2=NC=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)


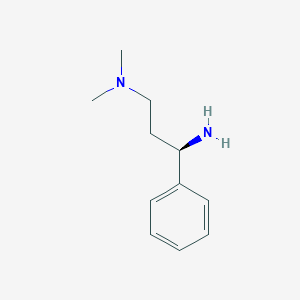
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
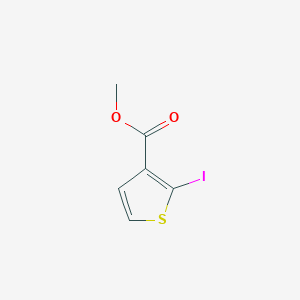
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
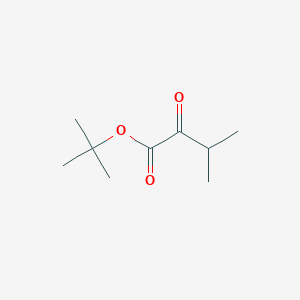

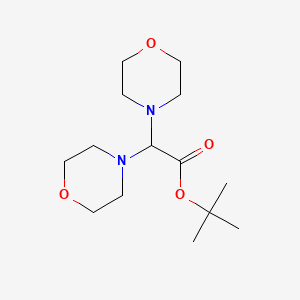

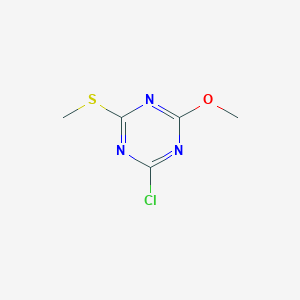
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

